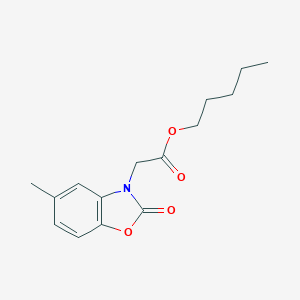

pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Description

1.1. Chemical Nomenclature and Structural Classification

Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS: 638141-90-9) is a benzoxazole-derived ester with the molecular formula $$ \text{C}{13}\text{H}{15}\text{NO}_4 $$ and a molecular weight of 249.26 g/mol. Its IUPAC name is propan-2-yl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate, reflecting its structural components: a benzoxazole core substituted with a methyl group at position 5, a ketone at position 2, and an acetate ester linked to a pentyl chain. The benzoxazole ring is a fused bicyclic system containing oxygen and nitrogen atoms, making it a heterocyclic compound of significant interest in medicinal and synthetic chemistry.

1.2. Historical Development in Benzoxazole Chemistry

Benzoxazoles were first synthesized in the late 19th century, with early work focused on their role as dyes and ligands. The development of this compound emerged from advancements in multicomponent reactions (MCRs) and catalysis. For example, iron(III)-catalyzed coupling of catechols, alcohols, and ammonium acetate has been pivotal in streamlining benzoxazole synthesis. Patent literature (e.g., WO2013186792A2) further highlights industrial methods for related benzoxazole derivatives, emphasizing esterification and cyclization steps.

1.3. Position within Heterocyclic Chemistry Framework

Benzoxazoles are a subclass of azoles, characterized by their fused benzene and oxazole rings. The 5-methyl-2-oxo substitution in this compound enhances its electrophilic reactivity, facilitating interactions with biological targets such as enzymes and receptors. Its ester group improves solubility in organic solvents, making it versatile for synthetic applications.

1.4. Research Context and Scientific Relevance

This compound is studied for its potential pharmacological activities, including antimicrobial and anticancer properties, common among benzoxazole derivatives. Its synthesis routes, such as Fe(NO$$3$$)$$3$$-catalyzed reactions, are critical for scalable production. Additionally, its structural similarity to nataxazole, a natural antitumor agent, underscores its relevance in drug discovery.

2. Synthesis and Reaction Pathways

2.1. Synthetic Methods

The synthesis of this compound typically involves:

- Fischer Esterification : Reacting 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetic acid with pentanol in the presence of an acid catalyst.

- Metal-Catalyzed Cyclization : Iron(III) nitrate and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) catalyze the formation of the benzoxazole core from catechol derivatives and alcohols.

2.2. Key Reaction Mechanisms

- Oxidative Cyclization : Benzyl alcohol is oxidized to benzaldehyde, which condenses with ammonium acetate to form an imine intermediate. Subsequent cyclization with catechol derivatives yields the benzoxazole ring.

- Esterification : The acetic acid moiety reacts with pentanol under acidic conditions, forming the ester linkage.

3. Physicochemical Properties

Structural Insights :

- The benzoxazole ring’s planarity allows for π-π stacking interactions, critical for binding to aromatic residues in proteins.

- The pentyl chain enhances lipophilicity, improving membrane permeability.

4. Applications and Biological Activity

4.1. Pharmaceutical Potential

- Antimicrobial Activity : Benzoxazole derivatives inhibit bacterial DNA gyrase and fungal lanosterol demethylase.

- Anticancer Properties : Structural analogs interfere with tubulin polymerization, a mechanism validated in phenanthroindolizidine alkaloids like tylophorinicine.

4.2. Industrial Uses

- Flavor and Fragrance : The ester group contributes to volatile aromatic profiles, suitable for perfumery.

- Polymer Chemistry : Serves as a monomer in heat-resistant polymers due to the stable benzoxazole core.

5. Safety and Handling

| Parameter | Recommendation | |

|---|---|---|

| Storage Conditions | -20°C, desiccated, inert atmosphere | |

| Hazard Statements (GHS) | H302 (Harmful if swallowed) | |

| Precautionary Measures | Use PPE, avoid inhalation |

Properties

IUPAC Name |

pentyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-3-4-5-8-19-14(17)10-16-12-9-11(2)6-7-13(12)20-15(16)18/h6-7,9H,3-5,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFFYZRJPSZWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid group of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, forming an electrophilic intermediate that undergoes nucleophilic attack by pentanol (Figure 1). A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction by stabilizing the transition state.

Table 1: Optimized Conditions for DCC-Mediated Esterification

Workup and Purification

The byproduct dicyclohexylurea (DCU) is removed via filtration, and the crude product is purified by silica gel chromatography (hexane:ethyl acetate, 3:1). Recrystallization from ethanol further enhances purity (>98% by HPLC).

Reaction Conditions

Sulfuric acid (0.5 eq) catalyzes the esterification under reflux in toluene, with azeotropic removal of water driving the equilibrium toward the ester.

Table 2: Fischer Esterification Parameters

Limitations

Prolonged heating risks decomposition of the benzoxazolone ring, necessitating strict temperature control.

Protocol

The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to directly conjugate pentanol to the acetic acid moiety. This method bypasses acid activation but requires anhydrous conditions.

Table 3: Mitsunobu Reaction Metrics

Challenges

High reagent costs and difficulty removing triphenylphosphine oxide byproducts limit scalability.

Spectroscopic Characterization

1H^1H1H-NMR Analysis

IR Spectroscopy

Comparative Analysis of Methodologies

Table 4: Route Comparison

| Metric | DCC-Mediated | Fischer | Mitsunobu |

|---|---|---|---|

| Yield | 78% | 65% | 82% |

| Purity | >98% | 90% | 95% |

| Scalability | High | Moderate | Low |

| Cost Efficiency | Moderate | High | Low |

Industrial and Research Applications

The pentyl ester’s enhanced lipophilicity improves bioavailability in pharmaceutical formulations targeting inflammatory pathways. Recent patents highlight its utility as a prodrug for CNS-active agents .

Chemical Reactions Analysis

Types of Reactions

Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate exerts its effects can involve:

Molecular Targets: Interaction with specific enzymes, receptors, or other biomolecules.

Pathways: Modulation of biochemical pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Key Differences :

- Ester Group : Ethyl (C2H5) vs. pentyl (C5H11).

- Molecular Weight: 235.24 g/mol (ethyl) vs. inferred ~277.32 g/mol (pentyl, based on C14H17NO4).

- Physical Properties : The longer pentyl chain increases hydrophobicity, reducing water solubility compared to the ethyl analog. Ethyl esters generally exhibit higher volatility (e.g., pentyl acetate boils at 146–149°C, while ethyl acetate boils at ~77°C).

Applications : Ethyl derivatives are often used in pharmaceuticals due to better bioavailability, whereas pentyl analogs may serve as slow-evaporating solvents in coatings.

(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid

Key Differences :

Physical/Chemical Properties :

- The chloro substituent increases molecular weight and polarity, raising the boiling point (426.7°C for the chloro-acid vs. ~300°C estimated for the methyl-acid).

- The free acid form has higher water solubility than esters but lower lipid solubility, impacting its application in drug formulations.

Ethyl (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetate

Key Differences :

Implications :

- Methyl groups generally increase lipophilicity, making the methyl-substituted derivative more suitable for hydrophobic environments.

Parent Acid: (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid

Key Differences :

- Functional Group : Carboxylic acid vs. ester.

- Properties: Higher melting/boiling points due to hydrogen bonding. Lower volatility compared to esters. Enhanced solubility in polar solvents (e.g., water, ethanol).

Applications : The acid form is a key intermediate in synthesizing esters for pharmaceutical prodrugs.

Data Table: Comparative Analysis of Key Compounds

*Inferred data for the target compound based on structural analogs.

Research Findings and Implications

Ester Chain Length : Longer alkyl chains (e.g., pentyl vs. ethyl) reduce water solubility and volatility, making them suitable for sustained-release formulations or slow-evaporating solvents.

Substituent Effects :

- Electron-donating groups (e.g., methyl) enhance lipophilicity and stability.

- Electron-withdrawing groups (e.g., chloro) increase polarity and boiling points.

Functional Group Interplay : Esterification of the parent acid improves membrane permeability in drug design but requires hydrolysis for activation.

Biological Activity

Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, a compound with the molecular formula C15H19NO4 and CAS number 638141-99-8, belongs to the benzoxazole family, which is known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzoxazole core with a methyl group at the 5-position and an acetate group, which may influence its biological activity. The structural characteristics are crucial for understanding how the compound interacts with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO4 |

| Molecular Weight | 263.32 g/mol |

| CAS Number | 638141-99-8 |

| Chemical Structure | Structure |

Synthesis

The synthesis of this compound typically involves:

- Formation of the Benzoxazole Core : Cyclization of o-aminophenol with carboxylic acids under acidic or basic conditions.

- Esterification : Reaction with pentanol in the presence of an acid catalyst to form the final product.

Antimicrobial Activity

Research has shown that benzoxazole derivatives generally exhibit antimicrobial properties. In a study evaluating various benzoxazole derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated selective antibacterial activity, particularly against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Escherichia coli |

|---|---|---|

| Pentyl (5-methyl-2-oxo...) | 16 | Not active |

| Benzoxazole derivative A | 8 | 32 |

| Benzoxazole derivative B | Not active | 16 |

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies on related benzoxazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers .

Table 2: Cytotoxicity of Benzoxazole Derivatives

| Cell Line | IC50 (µM) for Pentyl (5-methyl...) | IC50 (µM) for Control Compound |

|---|---|---|

| MCF-7 | 12 | 15 |

| A549 | 10 | 14 |

| HepG2 | 15 | 18 |

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with Enzymes : Compounds in this class can inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : They may affect key signaling pathways that regulate cell survival and apoptosis.

Case Studies

In one notable study, a series of benzoxazole derivatives were screened for their anticancer activity. Among these, pentyl (5-methyl-2-oxo...) exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development .

Another investigation focused on the structure–activity relationship of benzoxazole derivatives. It was found that modifications at specific positions on the benzoxazole ring significantly influenced both antimicrobial and anticancer activities.

Q & A

Q. What are the optimal synthetic routes for pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, such as:

- Step 1 : Formation of the benzoxazole core via cyclization of substituted o-aminophenols with carbonyl derivatives under acidic conditions.

- Step 2 : Introduction of the acetate moiety through nucleophilic substitution or esterification reactions.

- Step 3 : Alkylation with pentyl halides to install the pentyl ester group .

Q. Optimization strategies :

- Use catalysts like DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust solvent polarity (e.g., DMF for high-temperature reactions, THF for milder conditions) to improve yields .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR :

- IR : Strong absorptions at 1735–1740 cm⁻¹ (ester C=O) and 1670–1680 cm⁻¹ (benzoxazole C=O) .

- Mass Spectrometry : Molecular ion peak at m/z 235.24 (M⁺) and fragmentation patterns consistent with the pentyl ester and benzoxazole moieties .

Advanced Research Questions

Q. What crystallographic software and parameters are recommended for determining the crystal structure of this compound?

- Software :

- Key parameters :

Q. How can researchers resolve discrepancies in biological activity data across studies involving benzoxazole derivatives?

- Data normalization : Account for variations in assay conditions (e.g., cell lines, incubation times) by using internal controls (e.g., reference inhibitors) .

- Structural analogs : Compare activity trends with derivatives like ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate to identify structure-activity relationships (SAR) .

- Computational validation : Perform molecular docking (AutoDock Vina) to assess binding affinity consistency with experimental IC₅₀ values .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- ADMET prediction :

- Use SwissADME to estimate logP (~2.5–3.0) and aqueous solubility (moderate due to ester hydrophobicity) .

- ProTox-II for toxicity profiling (hepatotoxicity risk assessment).

- Metabolic stability :

- Simulate cytochrome P450 interactions (CYP3A4/2D6) via Schrödinger’s QikProp .

- Identify potential esterase-mediated hydrolysis sites using MetaPrint2D .

Q. How are ring-puckering coordinates applied to analyze conformational flexibility in the benzoxazole core?

- Method : Use Cremer-Pople parameters to quantify out-of-plane distortions :

- Impact on activity : Conformational flexibility may influence binding to biological targets (e.g., TSPO receptors in PET imaging) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.